molecular formula C20H21N3O3S2 B2563697 N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide CAS No. 394238-91-6

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide

Cat. No.: B2563697
CAS No.: 394238-91-6
M. Wt: 415.53
InChI Key: KITWPRJVIZQZAV-UHFFFAOYSA-N
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Description

N-(5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a 2-(phenylthio)butanamide moiety at position 2. The 2,4-dimethoxy group on the phenyl ring may enhance lipophilicity and influence binding interactions, while the phenylthio group could modulate electronic effects and metabolic stability. Such derivatives are typically synthesized via nucleophilic substitution or condensation reactions involving thiosemicarbazides or hydrazinecarbothioamides .

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-4-17(27-14-8-6-5-7-9-14)18(24)21-20-23-22-19(28-20)15-11-10-13(25-2)12-16(15)26-3/h5-12,17H,4H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITWPRJVIZQZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a dimethoxyphenyl halide.

    Formation of the Butanamide Moiety: The final step involves the coupling of the thiadiazole intermediate with a phenylthio butanoyl chloride under basic conditions to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro assays have shown promising results with significant reductions in cell viability in glioblastoma models .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory potential using molecular docking studies. It is suggested that it may act as a 5-lipoxygenase inhibitor, which plays a critical role in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Some derivatives of thiadiazole compounds have demonstrated antimicrobial properties against various bacteria and fungi. The structural characteristics of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide may enhance its efficacy against resistant strains of pathogens.

Biochemical Applications

  • Enzyme Inhibition Studies :
    • The compound has been subjected to enzyme inhibition assays to evaluate its potential as a drug candidate targeting specific enzymes involved in disease pathways. The structure-activity relationship (SAR) studies suggest modifications can enhance binding affinity and selectivity towards target enzymes .
  • Molecular Docking Studies :
    • Computational methods such as molecular docking have been employed to predict the binding interactions between this compound and various biological targets. These studies help in understanding the mechanism of action and guiding further modifications for improved efficacy .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of thiadiazole derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that these compounds can improve charge transport properties when incorporated into organic semiconductor matrices .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against glioblastoma cell lines with IC50 values indicating potent activity.
Study BAnti-inflammatoryIdentified as a potential 5-lipoxygenase inhibitor through molecular docking studies, suggesting anti-inflammatory effects.
Study CAntimicrobialShowed effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being investigated, such as inhibition of enzyme activity or binding to a receptor.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Thioether Linkages : The phenylthio group in the target compound contrasts with aliphatic thioethers (e.g., 5e, 5h) and piperidinylethylthio groups (7a-7l), which may alter solubility and receptor affinity .

Key Observations :

  • High-Yield Reactions : Compounds with benzylthio or fluorobenzylthio substituents (e.g., 5h, 5m) show yields >80%, likely due to efficient nucleophilic substitution .
  • Impact of Substituents : Bulky groups (e.g., 3-phenylpropyl in compound IX) may reduce yields (68%) due to steric hindrance .

Physicochemical Properties

Melting points and spectroscopic data provide insights into stability and crystallinity:

Compound Melting Point (°C) IR Spectra (Notable Bands, cm⁻¹) ¹H-NMR Shifts (Key Signals) Reference
Target Compound N/A N/A N/A N/A
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) 168–170 1663–1682 (C=O), 3150–3319 (NH) δ 1.30 (t, CH₃), δ 4.20 (q, CH₂)
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) N/A 1555 (C=N), 695 (C-S-C) δ 7.20–7.40 (aromatic H)

Key Observations :

  • Amide vs. Amine Derivatives : Amide-containing compounds (e.g., 5g) exhibit strong C=O stretches (~1663–1682 cm⁻¹), absent in amine derivatives like compound I .
  • Thiadiazole Core Confirmation : C-S-C stretching (~695 cm⁻¹) and C=N (~1555 cm⁻¹) are consistent across analogs .

Key Observations :

  • Role of Substituents : Chloro and methoxy groups enhance antimicrobial activity (e.g., compound 5e vs. 5k) , while piperidine derivatives (7a-7l) target neurological enzymes .
  • Thioether Linkages : Phenylthio groups may improve pharmacokinetic profiles compared to aliphatic thioethers .

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound's chemical structure can be described as follows:

  • Molecular Formula : C15H16N4O2S2
  • Molecular Weight : 356.43 g/mol
  • CAS Number : 1177287-86-3

Research indicates that compounds containing the thiadiazole moiety exhibit diverse biological activities. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) .
  • Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various microbial strains, suggesting that this compound may also possess similar properties .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity:

  • Cell Line Studies : In vitro assays have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, compounds with similar structures have reported IC50 values as low as 2.44 µM against LoVo cells .
Cell LineIC50 Value (µM)Reference
MCF-723.29
A549Not specified

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Inhibition Against Bacterial Strains : Preliminary studies indicate moderate to high inhibitory effects against various bacterial strains. Structure–activity relationship (SAR) analyses suggest that modifications in the thiadiazole ring can enhance antimicrobial potency .

Case Studies

  • Antitumor Efficacy : A study conducted on a series of thiadiazole derivatives demonstrated that compounds similar to this compound showed substantial antiproliferative effects in vitro against breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability upon treatment with these compounds .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between the compound and target enzymes such as DHFR. These studies reveal potential hydrogen bonding and π–π interactions that may contribute to its biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide?

  • Methodology : The compound can be synthesized via refluxing intermediates in the presence of POCl₃, followed by pH adjustment (to 8–9) with ammonia to precipitate the product. Purification via recrystallization using DMSO/water mixtures is recommended to enhance purity. This approach aligns with methods used for analogous thiadiazole-acetamide derivatives .
  • Key Considerations : Optimize molar ratios (e.g., 1:3 for acid to POCl₃) and reaction time (3–5 hours at 90°C) to avoid side products like uncyclized intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • FT-IR : Identify characteristic peaks for thiadiazole (C=N stretch at 1624–1678 cm⁻¹) and acetamide (C=O at ~1678 cm⁻¹) .
  • ¹H/¹³C NMR : Verify substituents (e.g., 2,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm for OCH₃, phenylthio groups at δ 7.2–7.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. How should researchers design preliminary bioactivity assays for this compound?

  • Methodology : Use Petri dish bioassays to evaluate inhibitory effects on model organisms (e.g., Lactuca sativa seed germination). Calculate IC₅₀ values via dose-response curves (e.g., 42.7 g/ha for herbicidal activity in analogous compounds) .
  • Controls : Include untreated seeds and reference compounds (e.g., commercial herbicides) to validate assay sensitivity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Methodology :

  • Catalyst Screening : Test alternatives to POCl₃ (e.g., PCl₅ or SOCl₂) for cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) to improve yield and purity, as demonstrated for related thiadiazoles .
    • Data Analysis : Use HPLC-MS to quantify byproducts and optimize solvent systems (e.g., ethanol/water vs. acetone) for recrystallization .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

  • Methodology :

  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in field trials vs. lab assays .
  • Transcriptomics : Compare gene expression changes (e.g., galactose metabolism pathways) in treated vs. control organisms to clarify mechanistic discrepancies .

Q. How can molecular docking guide the rational design of derivatives with enhanced target affinity?

  • Methodology :

  • Target Selection : Dock the compound into enzymes like lipoxygenase or phenylalanyl-tRNA synthetase (PheRS) using AutoDock Vina .
  • Binding Analysis : Prioritize derivatives with improved hydrogen-bonding (e.g., methoxy groups interacting with active-site residues) and lower RMSD values (<2.0 Å) .

Q. What advanced analytical techniques elucidate structure-activity relationships (SAR) for this compound?

  • Methodology :

  • X-ray Crystallography : Resolve 3D structures of co-crystallized compound-enzyme complexes to identify critical interactions (e.g., π-π stacking with PheRS) .
  • QSAR Modeling : Use DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity trends across derivatives .

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